2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one
Description
2-(Trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one (CAS 115652-65-8) is a heterocyclic compound with a pyrido-pyrazinone core and a trifluoromethyl (-CF₃) substituent at the C2 position. Its molecular formula is C₈H₄F₃N₃O, and it exhibits a melting point of 104.5–105.5°C and a predicted pKa of -0.18, indicating weak acidic character . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
2-(trifluoromethyl)-4H-pyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)5-7(15)14-6-4(13-5)2-1-3-12-6/h1-3H,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFPZJRDESOERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=N2)C(F)(F)F)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2-(Trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Aldose Reductase Inhibitors (ARIs)
Pyrido[2,3-b]pyrazin-3(4H)-one derivatives with C2 aromatic substituents (e.g., phenoxyl groups) and N4 acetic acid groups have been extensively studied as ARIs. Key examples include:
Key Differences :
- Trifluoromethyl vs. The absence of an N4 acetic acid moiety in the target compound further distinguishes it from these ARIs, which rely on this group for enzyme inhibition .
- Biological Activity : While ARIs like 9c show submicromolar IC₅₀ values, the target compound’s activity remains uncharacterized. Its lack of polar N4 substituents may reduce affinity for aldose reductase.
Anticancer Agents
Derivatives with C2 hydrazonyl groups exhibit cytotoxicity:
Key Differences :
- Substituent Effects : The target compound’s direct -CF₃ substitution (vs. hydrazone-linked -CF₃ in 2u) may influence cellular uptake or target engagement. Hydrazonyl derivatives likely act via different mechanisms (e.g., topoisomerase inhibition) .
- Potency : Compound 2u’s moderate activity suggests that -CF₃ groups can enhance antiproliferative effects, but structural optimization is required for the target compound.
Key Differences :
- Toxicity: Amino-substituted analogs (e.g., 2-aminopyrido[2,3-b]pyrazin-3(4H)-one) show acute toxicity, requiring stringent safety protocols. The -CF₃ group’s impact on toxicity is unclear but may improve stability .
- Solubility : The target compound’s low solubility (predicted) contrasts with hydroxylated ARIs, which benefit from -OH groups enhancing aqueous solubility .
Structure-Activity Relationship (SAR) Insights
- C2 Position : Electron-withdrawing groups (-CF₃) vs. electron-donating groups (-OH, -OCH₃) critically modulate enzyme affinity and antioxidant capacity. -CF₃ may enhance membrane permeability but reduce polar interactions with targets like aldose reductase .
- N4 Position : Acetic acid substituents are essential for ARIs, enabling ionic interactions with AKR1B1’s active site. The target compound’s unsubstituted N4 limits its utility in this context .
Biological Activity
Overview
2-(Trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound notable for its fused pyridine and pyrazine ring system. Its unique trifluoromethyl substitution enhances its chemical properties, making it a significant focus in medicinal chemistry. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 215.13 g/mol
- CAS Number : 143309-81-3
Mechanisms of Biological Activity
This compound exhibits several biological activities:
-
Aldose Reductase Inhibition :
- This compound has been identified as an inhibitor of aldose reductase, an enzyme involved in diabetic complications. The inhibition of this enzyme can potentially mitigate the progression of diabetic neuropathy and retinopathy by reducing sorbitol accumulation in cells.
-
Antioxidant Properties :
- The compound has demonstrated antioxidant capabilities, suggesting its potential in managing oxidative stress-related disorders. By scavenging free radicals, it may contribute to cellular protection against oxidative damage.
-
Electrochemical DNA Sensing :
- Research indicates that this compound can interact with DNA, which may influence gene expression and cellular metabolism. This property is particularly relevant for developing biosensors and therapeutic agents targeting genetic material.
Inhibition Studies
A study evaluating the inhibitory effects of various compounds on aldose reductase found that this compound exhibited significant activity, with an IC value indicating effective inhibition compared to standard inhibitors used in diabetes treatment.
Antioxidant Activity Assessment
The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses a strong capacity to neutralize free radicals, outperforming some known antioxidant compounds .
Electrochemical Applications
In electrochemical DNA sensing applications, the compound showed promising results in selectively binding to specific DNA sequences, indicating potential for use in diagnostic tools and targeted therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine | Structure | Contains a methylpropyl substituent; used in drug discovery. |
| Quinoxaline | Structure | Lacks the trifluoromethyl group; known for antimicrobial properties. |
| Pyrido[3,4-b]pyrazine | Structure | Different nitrogen placement; exhibits unique reactivity patterns. |
The unique trifluoromethyl substitution in this compound enhances its reactivity compared to similar compounds, contributing to its distinct biological activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
